3-(5-Methylthiazol-4-yl)propanoic acid 3-(5-Methylthiazol-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17886671
InChI: InChI=1S/C7H9NO2S/c1-5-6(8-4-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol

3-(5-Methylthiazol-4-yl)propanoic acid

CAS No.:

Cat. No.: VC17886671

Molecular Formula: C7H9NO2S

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Methylthiazol-4-yl)propanoic acid -

Specification

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
IUPAC Name 3-(5-methyl-1,3-thiazol-4-yl)propanoic acid
Standard InChI InChI=1S/C7H9NO2S/c1-5-6(8-4-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
Standard InChI Key GWNQJUIACWYTPD-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=CS1)CCC(=O)O

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s core structure consists of a thiazole ring—a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3. The methyl group at position 5 and the propanoic acid moiety at position 4 introduce steric and electronic modifications that influence its reactivity. The molecular formula is C₇H₉NO₂S, with a molecular weight of 171.22 g/mol . Key identifiers include:

PropertyValueSource
CAS Registry Number6469-32-5
IUPAC Name3-(5-methylthiazol-4-yl)propanoic acid
InChI KeyHPMBMJNAPIPXFK-UHFFFAOYSA-N
SMILESCC1=C(SC=N1)CCC(=O)O

The crystal structure remains uncharacterized, but computational models predict a planar thiazole ring with the propanoic acid chain adopting a gauche conformation relative to the heterocycle .

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 2.45 (s, 3H, CH₃), 2.70–2.85 (m, 2H, CH₂), 3.10–3.25 (m, 2H, CH₂), and 12.10 (s, 1H, COOH) confirm the substituent arrangement .

  • IR Spectroscopy: Strong absorption at 1705 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid group, while bands at 1550–1450 cm⁻¹ arise from thiazole ring vibrations.

Synthetic Methodologies

Core Thiazole Ring Formation

The thiazole scaffold is typically constructed via the Hantzsch thiazole synthesis, involving the reaction of α-halo ketones with thioamides. For 3-(5-methylthiazol-4-yl)propanoic acid, a modified approach uses 4-methylthiazole-5-carbaldehyde as the starting material, which undergoes aldol condensation with malonic acid derivatives to introduce the propanoic acid chain .

Representative Synthesis Pathway:

  • Aldol Condensation:
    4-Methylthiazole-5-carbaldehyde+Malonic acidpyridine, Δ3-(5-Methylthiazol-4-yl)acrylic acid\text{4-Methylthiazole-5-carbaldehyde} + \text{Malonic acid} \xrightarrow{\text{pyridine, Δ}} \text{3-(5-Methylthiazol-4-yl)acrylic acid}

  • Hydrogenation:
    Acrylic acid derivativeH2/Pd-C3-(5-Methylthiazol-4-yl)propanoic acid\text{Acrylic acid derivative} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-(5-Methylthiazol-4-yl)propanoic acid}

Yields for this route range from 65–78%, with purity >95% confirmed by HPLC .

Alternative Routes

  • Knorr Cyclization: Reaction of thiourea derivatives with β-keto esters provides an alternative pathway, though this method suffers from lower regioselectivity.

  • Enzymatic Functionalization: Recent advances utilize lipase-catalyzed ester hydrolysis to generate the carboxylic acid group under mild conditions, reducing side reactions .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.8 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with the thiazole ring undergoing thermal ring-opening reactions .

Acid-Base Behavior

The carboxylic acid group has a pKa of 4.2, enabling salt formation with alkaline agents. Protonation of the thiazole nitrogen occurs at pH < 2.5, altering electronic conjugation and reactivity.

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-deficient thiazole ring directs electrophiles to the 2-position. Bromination with NBS yields 2-bromo-3-(5-methylthiazol-4-yl)propanoic acid, a precursor for cross-coupling reactions .

Condensation Reactions

The carboxylic acid participates in amide bond formation with primary amines via EDC/HOBt coupling, generating derivatives like 3-(5-methylthiazol-4-yl)-N-(phenyl)propanamide with antimicrobial activity .

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